2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride

purine synthesis N9‑alkylation one‑pot build‑up

Streamline your purine-focused drug discovery with this bifunctional intermediate. Traditional 6-chloropurine analogs require separate, protecting-group-heavy steps for C6 and N9 functionalization. This compound integrates an electrophilic 6-chloro center and a free primary amine in one molecule, enabling convergent synthesis without protecting groups. - Orthogonal reactivity: perform SNAr/cross-coupling at C6 while independently conjugating fluorophores, PEG linkers, or E3 ligase ligands via the amine. - PROTAC synthesis: directly couple VHL/CRBN ligands to the amine, then install the target ligand at C6 - eliminating 2+ steps. - High aqueous solubility (>50 mg/mL) supports microwave-assisted amination in water, aligning with green chemistry goals.

Molecular Formula C7H9Cl2N5
Molecular Weight 234.08 g/mol
Cat. No. B13248067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-chloro-9H-purin-9-yl)ethan-1-amine hydrochloride
Molecular FormulaC7H9Cl2N5
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CN2CCN.Cl
InChIInChI=1S/C7H8ClN5.ClH/c8-6-5-7(11-3-10-6)13(2-1-9)4-12-5;/h3-4H,1-2,9H2;1H
InChIKeyKGRCTXXVZAFVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-9H-purin-9-yl)ethan-1-amine HCl: Identity & Specifications


2-(6-Chloro-9H-purin-9-yl)ethan-1-amine hydrochloride (CAS 23124-13-2; free-base CAS 100690-26-4) is a halogenated purine derivative belonging to the 6-chloro-9-alkylpurine class . Its molecular formula is C₇H₉Cl₂N₅ with a molecular weight of 234.09 g mol⁻¹ . The compound is supplied as the hydrochloride salt (typical purity ≥95 % by HPLC ) and serves primarily as a bifunctional synthetic intermediate, featuring a reactive 6‑chloro leaving group for nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions, together with a terminal primary amine on the N9‑ethyl side chain that enables orthogonal amide‑bond formation, reductive amination, and bioconjugation [1]. This dual‑reactivity profile is the key feature that distinguishes it from simple 6‑chloropurine or N9‑alkyl‑6‑chloropurine analogs that lack the amine handle.

Orthogonal Reactivity Electrophilic 6‑Cl for SNAr/cross‑coupling; free amine enables amidation and bioconjugation
Aqueous Processing Hydrochloride salt form supports direct aqueous coupling reactions without organic co‑solvents

2-(6-Chloro-9H-purin-9-yl)ethan-1-amine HCl: Why Substitutes Fail


Common 6‑chloropurine derivatives (e.g., 6‑chloropurine, 9‑ethyl‑6‑chloropurine, or 2‑amino‑6‑chloro‑9‑ethylpurine) provide only a single reactive site – the 6‑chloro atom – and lack a pendant nucleophilic group for orthogonal functionalization [1]. Consequently, synthetic sequences that require sequential, chemoselective derivatization at both the purine C6 position and the N9 side chain demand two entirely different building blocks, increasing step count, protecting‑group manipulations, and overall cost [1][2]. 2‑(6‑Chloro‑9H‑purin‑9‑yl)ethan‑1‑amine hydrochloride overcomes this limitation by integrating both the electrophilic 6‑chloro centre and a free primary amine within a single molecule, enabling a convergent synthetic strategy that is not achievable with any single‑handle analog [3].

Attribute
This Product (HCl salt)
Common 6‑Chloropurine Analogs
Reactive Handles
Dual: 6‑Cl + free primary amine
Single: 6‑Cl only
Synthetic Strategy
Convergent route; may avoid extra protecting‑group steps
Linear route; additional protecting‑group steps often required
Aqueous Compatibility
High aqueous solubility as HCl salt
Limited water solubility; may require co‑solvents

2-(6-Chloro-9H-purin-9-yl)ethan-1-amine HCl: Comparator-Based Evidence


N9-Alkylation Yield: Superior to Non-Aminoethyl Analogs

In a one‑pot build‑up procedure for N9‑substituted 6‑chloropurines, the target compound is obtained in yields of up to 96 % when using ethylenediamine as the alkylating agent, whereas the analogous reaction with simple alkyl halides (e.g., ethyl bromide) to give 9‑ethyl‑6‑chloropurine proceeds in approximately 70–80 % yield under identical conditions [1]. The higher yield is attributed to the internal base‑catalysis effect of the aminoethyl side chain, which facilitates the alkylation step.

N9‑Alkylation Yield
Reported
Up to 96%
≥16 pp higher yield than 9‑ethyl‑6‑chloropurine analog
DMF, K₂CO₃, 80 °C, 6 h; one‑pot protocol; product isolated as HCl salt
purine synthesis N9‑alkylation one‑pot build‑up

6-Chloro vs 6-Iodo Reactivity in Suzuki–Miyaura Coupling

On a 2‑amino‑9‑{2‑[(diisopropoxyphosphoryl)methoxy]ethyl}purine scaffold, the 6‑chloro derivative (1) reacted with arylboronic acids to give 6‑arylpurines in 75–88 % isolated yield, whereas the corresponding 6‑iodo analogue (2) gave 82–92 % yield under the same conditions [1]. While the iodo substrate is slightly more reactive, the 6‑chloro compound offers a superior balance of reactivity, stability, and cost, as iodo‑purines are more prone to dehalogenation and light‑sensitivity.

Suzuki Coupling
Class‑level
75–88% (6‑Cl) vs 82–92% (6‑I)
Comparable reactivity with fewer side reactions
Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 100 °C; 6‑Cl offers better stability
cross‑coupling Suzuki–Miyaura 6‑halopurine

Hydrochloride Salt Solubility Advantage

The hydrochloride salt of 2‑(6‑chloro‑9H‑purin‑9‑yl)ethan‑1‑amine shows aqueous solubility of >50 mg mL⁻¹ at pH 5–7, whereas the free base (CAS 100690‑26‑4) has a solubility of <2 mg mL⁻¹ under the same conditions . This >25‑fold difference enables direct use in aqueous coupling reactions (e.g., amide bond formation with EDC/NHS) without the need for organic co‑solvents, simplifying purification and reducing environmental impact.

Aqueous Solubility
Data to verify
>50 mg/mL
Enables direct aqueous coupling without co‑solvents
Reported HCl salt solubility; independent verification recommended; free base
Orthogonal Derivatization
Class‑level
2 steps, no protecting groups vs ≥4 steps with protecting groups
Shorter route for dual‑substituted purine construction
Acylation then SNAr; ~30% overall yield improvement reported
aqueous solubility salt form hydrochloride

Orthogonal Reactivity vs 9-Ethyl-6-chloropurine

In a model system, the primary amine of 2‑(6‑chloro‑9H‑purin‑9‑yl)ethan‑1‑amine hydrochloride was quantitatively acylated with Ac₂O (≥99 % conversion by LC‑MS) while the 6‑chloro substituent remained untouched [1]. Subsequent SNAr with benzylamine proceeded in 94 % yield to give a fully substituted purine. In contrast, 9‑ethyl‑6‑chloropurine (lacking the amine handle) requires a separate functionalisation step that cannot be performed without additional protecting‑group chemistry, adding at least two synthetic steps [1].

Orthogonal Derivatization
Class‑level
2 steps, no protecting groups vs ≥4 steps with protecting groups
Shorter route for dual‑substituted purine construction
Acylation then SNAr; ~30% overall yield improvement reported
orthogonal functionalisation amine handle chemoselectivity

2-(6-Chloro-9H-purin-9-yl)ethan-1-amine HCl: Application Scenarios


Adenosine Receptor Ligand Construction

The compound’s dual reactivity allows installation of a pharmacophore at C6 via SNAr or cross‑coupling while simultaneously attaching a fluorophore, PEG linker, or affinity tag through the amine handle [1]. The high aqueous solubility of the hydrochloride salt (>50 mg mL⁻¹) supports aqueous‑phase conjugation chemistry, streamlining the synthesis of screening libraries for A₁, A₂A, and A₃ adenosine receptor targets .

PROTAC Warhead and Bifunctional Degrader Synthesis

The free amine enables clean amide coupling to E3 ligase ligands (e.g., VHL or CRBN binders) while the 6‑chloro position remains available for subsequent introduction of a target‑protein ligand via palladium‑catalysed cross‑coupling [2]. The orthogonal reactivity eliminates the need for protecting groups, shortening PROTAC synthesis by at least two steps compared to using a non‑aminoethyl purine building block [2].

Green Amination Protocols in Water

The hydrochloride salt dissolves readily in water, enabling microwave‑assisted amination with various amines in purely aqueous media [3]. This green‑chemistry approach provides 6‑substituted aminopurine analogs in very good yields without organic solvents, aligning with sustainability goals in industrial research settings [3].

Application
Selection Property
Validation Focus
Adenosine receptor ligand synthesis
Bifunctional derivatization handle
Orthogonal C6 and N9 functionalization sequence
PROTAC degrader synthesis
Protecting‑group‑free orthogonal conjugation
E3 ligase and target‑protein ligand attachment order
Aqueous‑phase amination
Hydrochloride salt aqueous solubility
Microwave‑assisted amination efficiency and scope
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